molecular formula C12H15BrO2 B1445034 4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene CAS No. 1247240-37-4

4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene

Cat. No. B1445034
CAS RN: 1247240-37-4
M. Wt: 271.15 g/mol
InChI Key: XCBBYGUVONHBCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Photosubstitution of Methoxyphenyl Phosphates

4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene is used in studies exploring photosubstitution reactions. For instance, diethyl methoxyphenyl phosphate undergoes photosubstitution with nucleophiles, leading to the formation of halo-substituted methoxybenzenes. This process involves a singlet excited state and can be accelerated in acidic media. Further irradiation of halo-substituted methoxybenzene results in dehalogenation, producing methoxybenzene (Nakamura, Osako, Okamoto, & Takamuku, 1993).

Synthesis of Liquid Crystals

In the field of liquid crystal synthesis, the compound serves as a building block. Grignard reagents derived from 1-bromo-4-methoxybenzene and similar compounds are used in reactions leading to the synthesis of chiral liquid crystals. The mesogenic properties of these compounds are influenced significantly by the substituents on the phenyl ring (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Halohydrin Formation

4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene is employed as a catalyst in the ring opening of epoxides with elemental iodine and bromine, leading to the formation of vicinal iodo alcohols and bromo alcohols. This process is regioselective, effective under neutral conditions, and compatible with sensitive functional groups (Niknam & Nasehi, 2002).

Synthesis of Heterocyclic Compounds

The compound is used in the electroreductive intramolecular cyclisation of various bromoethers, leading to the formation of substituted tetrahydrofurans. This radical cyclisation occurs under environmentally friendly conditions and involves cleavage of carbon-bromine bonds (Duñach, Esteves, Neves, & Medeiros, 2008).

Molecular Packing and Interactions

Research on anisole derivatives, including those with bromomethyl pendants, focuses on understanding molecular structures and packing behavior. The presence of Br atoms significantly influences the supramolecular patterns and interactions within these compounds, affecting their potential applications in material science and molecular engineering (Nestler, Schwarzer, & Gruber, 2018).

Mechanism of Action

This is typically relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

4-bromo-2-(cyclobutyloxymethyl)-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-14-12-6-5-10(13)7-9(12)8-15-11-3-2-4-11/h5-7,11H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBBYGUVONHBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)COC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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